molecular formula C12H21N3O2 B13967221 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone

1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone

Cat. No.: B13967221
M. Wt: 239.31 g/mol
InChI Key: CWKQBOGGDFMDKW-UHFFFAOYSA-N
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Description

1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spirocyclic scaffold, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the acetyl and amino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2-Acetyl-2,8-diazaspiro[4

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways involved in inflammation. This inhibition is achieved through the regulation of gene expression and the formation of specific immune cells, such as Th1, Th2, and Th17 cells .

Comparison with Similar Compounds

1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

1-(2-acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone

InChI

InChI=1S/C12H21N3O2/c1-10(16)15-7-4-12(9-15)2-5-14(6-3-12)11(17)8-13/h2-9,13H2,1H3

InChI Key

CWKQBOGGDFMDKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1)CCN(CC2)C(=O)CN

Origin of Product

United States

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